molecular formula C11H14O2 B13924329 5-Isopropyl-3-methylbenzoic acid

5-Isopropyl-3-methylbenzoic acid

Cat. No.: B13924329
M. Wt: 178.23 g/mol
InChI Key: AZJNNGZEWPANCZ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropyl group at the 5th position and a methyl group at the 3rd position of the benzene ring. Its substituted aromatic framework influences its physicochemical properties, such as solubility, acidity (pKa), and reactivity, which are critical for its functional roles.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

AZJNNGZEWPANCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation .

Industrial Production Methods

Industrial production of 5-Isopropyl-3-methylbenzoic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-isopropyl-3-methylbenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

5-Isopropyl-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several compounds with structural similarities to 5-isopropyl-3-methylbenzoic acid, though none are direct analogs. Below is a comparative analysis based on functional groups and substitution patterns:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Reference ID
5-Isopropyl-3-Methylphenol Benzene ring 5-isopropyl, 3-methyl Phenol (-OH)
5-Isopropylisooxazole-3-carboxylic acid Isoxazole ring 5-isopropyl, 3-carboxylic acid Carboxylic acid (-COOH)
5-Isopropyl-2-methylaniline Benzene ring 5-isopropyl, 2-methyl Amine (-NH₂)

Key Observations:

Functional Group Influence: 5-Isopropyl-3-Methylphenol (phenol derivative) exhibits higher solubility in polar solvents compared to carboxylic acid derivatives due to its -OH group. However, it lacks the acidic strength of a carboxyl group, which is critical for metal coordination or salt formation . 5-Isopropylisooxazole-3-carboxylic acid shares the carboxylic acid group with the target compound but incorporates an isoxazole heterocycle. This likely enhances its metabolic stability in pharmaceutical contexts but reduces aromatic π-π stacking interactions .

For example, in 5-Isopropyl-2-methylaniline, the bulky isopropyl group may limit electrophilic substitution at the para position .

Synthetic Accessibility: None of the evidence sources provide synthetic routes for these compounds. However, analogs like 5-Isopropyl-2-methylaniline are typically synthesized via Friedel-Crafts alkylation or directed ortho-metalation strategies, which may parallel methods for the target compound .

Limitations of Available Evidence

The provided materials lack critical data for a rigorous comparison:

  • No physicochemical data (e.g., melting points, pKa values, logP) for 5-isopropyl-3-methylbenzoic acid or its analogs.
  • Absence of biological or pharmacological studies , preventing analysis of efficacy, toxicity, or structure-activity relationships.

Recommendations for Further Research

To address these gaps, consult additional resources such as:

  • Peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Letters) for synthetic protocols.
  • Databases like SciFinder or Reaxys for physicochemical and biological data.
  • Patent literature for applications in drug discovery or material science.

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